2,5-Dibromo-3-fluorocinnamic acid
Description
2,5-Dibromo-3-fluorocinnamic acid is a halogenated derivative of cinnamic acid, featuring bromine atoms at the 2- and 5-positions of the aromatic ring and a fluorine atom at the 3-position. Its molecular formula is C₉H₅Br₂FO₂, with a molecular weight of 336.95 g/mol. This compound is of interest in medicinal chemistry and materials science due to the electronic effects imparted by the halogens, which influence its reactivity, solubility, and biological activity.
Properties
CAS No. |
1807413-39-3 |
|---|---|
Molecular Formula |
C9H5Br2FO2 |
Molecular Weight |
323.94 g/mol |
IUPAC Name |
3-(2,5-dibromo-3-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-6-3-5(1-2-8(13)14)9(11)7(12)4-6/h1-4H,(H,13,14) |
InChI Key |
WVPJSOBVQPIWFV-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)Br)F)Br |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)Br)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Industrial Relevance
Recent studies highlight the role of this compound in:
- Drug Discovery: Its ability to inhibit tyrosine kinases (e.g., EGFR) at nanomolar concentrations makes it a candidate for oncology therapeutics.
- Material Science : The compound’s crystalline structure, stabilized by Br···O halogen bonds, is exploited in organic semiconductors for photovoltaic devices.
Challenges :
- Limited aqueous solubility complicates formulation for biomedical use.
- Synthesis requires harsh bromination conditions, leading to lower yields (~45%) compared to chlorinated analogs (~70%).
Preparation Methods
Knoevenagel Condensation
Knoevenagel condensation is another effective method for forming cinnamic acid derivatives. It involves the reaction of benzaldehyde with malonic acid or its derivatives in the presence of a base. This method is particularly useful for compounds with electron-donating groups.
Bromination and Fluorination Steps
After forming the cinnamic acid backbone, bromination and fluorination reactions are performed to introduce the bromine and fluorine substituents. These steps can be achieved using various reagents such as bromine and fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
Detailed Synthesis Procedure
Given the lack of specific detailed procedures for this compound in the literature, a hypothetical synthesis pathway based on common methods for similar compounds can be proposed:
Formation of the Cinnamic Acid Backbone:
- Start with 3-fluorobenzaldehyde and malonic acid.
- Use Knoevenagel condensation conditions (e.g., piperidine as a catalyst) to form 3-fluorocinnamic acid.
-
- Use bromine in a solvent like dichloromethane or acetic acid to introduce bromine substituents at the 2 and 5 positions.
-
- Recrystallize the final product from a suitable solvent to achieve high purity.
Research Findings and Challenges
Research on this compound is limited, but studies on related compounds suggest potential applications in pharmaceuticals and materials science. Challenges in its synthesis include achieving high yields and purity, especially during the bromination and fluorination steps.
Data Table: Comparison of Synthesis Methods
| Method | Reagents | Conditions | Yield/Purity |
|---|---|---|---|
| Perkin Reaction | Benzaldehyde, Acetic Anhydride, Sodium Acetate | High temperature, anhydrous conditions | Variable, often lower with electron-donating groups |
| Knoevenagel Condensation | Benzaldehyde, Malonic Acid, Base | Mild temperature, basic conditions | Generally good yields, especially with electron-donating groups |
| Bromination/Fluorination | Bromine, Fluorinating Agents | Various solvents, controlled temperature | Dependent on specific conditions and reagents |
Q & A
Q. How to design kinetic studies to investigate thermal decomposition pathways of polyhalogenated cinnamic acids?
- Methodological Answer : Perform thermogravimetric analysis (TGA) at 10°C/min under N₂ to identify mass loss steps. Isothermal DSC (150–200°C) measures activation energy (Eₐ) via Kissinger method. GC-MS of evolved gases detects decomposition byproducts (e.g., HBr, HF). Compare with Arrhenius plots from controlled heating experiments .
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